molecular formula C10H15N3Si B1397792 2,6-Pyridinediamine, 3-[2-(trimethylsilyl)ethynyl]- CAS No. 936342-41-5

2,6-Pyridinediamine, 3-[2-(trimethylsilyl)ethynyl]-

Cat. No.: B1397792
CAS No.: 936342-41-5
M. Wt: 205.33 g/mol
InChI Key: ULLCGVNMSDQYJJ-UHFFFAOYSA-N
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Description

“2,6-Pyridinediamine, 3-[2-(trimethylsilyl)ethynyl]-” is a chemical compound with the molecular formula C10H15N3Si . It is also known as "3-Trimethylsilanylethynylpyridine-2,6-diamine" . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of pyridine-fused siloles has been achieved under the conditions of the Sonogashira coupling reaction . The reactions of 2-bromo-3-(pentamethyldisilanyl)pyridine with ethynylbenzene derivatives in the presence of a PdCl2(PPh3)2-CuI catalyst led to the formation of the corresponding pyridine-fused siloles through intramolecular trans-bis-silylation .


Molecular Structure Analysis

The molecular structure of “2,6-Pyridinediamine, 3-[2-(trimethylsilyl)ethynyl]-” can be represented by the SMILES string CSi(C)C#Cc1ncccc1N . The InChI key for this compound is OUVCGGQBMJGLDX-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

The molecular weight of “2,6-Pyridinediamine, 3-[2-(trimethylsilyl)ethynyl]-” is 205.33 . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • 2-[2-(Trimethylsilyl)ethynyl] pyridine has been used in the synthesis of complex organic compounds. For instance, it was used in the preparation of 2,5-bis(2-pyridyl) thiophene through a series of reactions involving bromopyridine, trimethylsilylacetylene, and sodium sulfide (Al-taweel, 2002).

Antifungal Activity

  • Activation of 3-((trimethylsilyl)ethynyl)pyridine, followed by a series of chemical reactions, has led to the development of new series of 3-acetylated dihydropyridine acids with significant antifungal activity. These compounds showed promising interactions with key amino acids of CYP51 enzymes and displayed potent in vitro antifungal properties (Ballinas-Indilí et al., 2021).

Fluorescence and Absorption Spectra

  • The ultraviolet absorption and fluorescence spectra of 2,6-pyridinediamine and its derivatives have been studied in various solvents. These studies provide insights into the electronic properties and potential applications in fluorescence-based technologies (Inuzuka & Fujimoto, 1986).

Functionalization and Chemical Properties

  • 2,6-Pyridinediamine derivatives have been utilized in various chemical syntheses, demonstrating the versatility of this compound in forming complex and functionalized molecules. These studies contribute to the understanding of its reactivity and potential applications in synthetic chemistry (Arcadi et al., 2002).

Pharmaceutical Applications

  • Certain derivatives of 2,6-pyridinediamine have shown potential as pharmaceutical agents. For example, compounds derived from its activation have exhibited anxiolytic activity by acting as metabotropic glutamate receptor antagonists (Cosford et al., 2003).

Molecular Docking Studies

  • Docking studies have been conducted using derivatives of 2,6-pyridinediamine, helping in the design and development of new pharmaceutical compounds by understanding their interaction with biological molecules and enzymes (Takayama et al., 2004).

Safety and Hazards

According to the safety data sheet for a similar compound, “3-[(Trimethylsilyl)ethynyl]pyridine”, it is classified as a skin irritant, an eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Properties

IUPAC Name

3-(2-trimethylsilylethynyl)pyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3Si/c1-14(2,3)7-6-8-4-5-9(11)13-10(8)12/h4-5H,1-3H3,(H4,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLCGVNMSDQYJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=C(N=C(C=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of 3-iodo-pyridin-2,6-diamine (20.0 g, 85.2 mmol) described in Manufacturing Example 13-1-1, trimethylsilyl acetylene (24.2 mL, 170 mmol), copper (I) iodide (3.25 g, 17.0 mmol) N,N-diisopropylethylamine (19.1 g, 148 mmol) and N-methylpyrrolidinone (286 mL) was added tetrakis(triphenylphosphine)palladium (0) (9.81 g, 8.52 mmol) under argon atmosphere, which was stirred for 30 minutes at room temperature. The reaction solution was partitioned into water and ethyl acetate. The ethyl acetate layer was washed with water 4 times and dried over sodium sulfate, and the solvent was evaporated under a reduced pressure. The residue was purified by NH silica gel chromatography (heptane:ethyl acetate=4:1 then 1:1). The solids obtained by concentrating the eluate under a reduced pressure were washed with heptane containing a small amount of ethyl acetate to obtain the title compound (10.5 g, 60.0%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
24.2 mL
Type
reactant
Reaction Step Two
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copper (I) iodide
Quantity
3.25 g
Type
catalyst
Reaction Step Three
Quantity
9.81 g
Type
catalyst
Reaction Step Four
Quantity
286 mL
Type
solvent
Reaction Step Five
Yield
60%

Synthesis routes and methods II

Procedure details

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[Cu]I
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Synthesis routes and methods III

Procedure details

To a mixture of 3-iodo-pyridin-2,6-diamine (20 g) described in Manufacturing Example 4-1, trimethylsilyl acetylene (24 mL), copper(I) iodide (3.3 g), N,N-diisopropylethylamine (19 g), and NMP (290 mL) was added tetrakis(triphenylphosphine)palladium(0) (9.8 g), which was stirred for 30 minutes at room temperature under an argon atmosphere. Water was added to the reaction solution, which was then extracted with ethyl acetate. The ethyl acetate layer thus obtained was washed with water 4 times and dried over sodium sulfate. The sodium sulfate was filtered off, the solvent was evaporated under a reduced pressure, and the residue was purified by NH silica gel chromatography (heptane:ethyl acetate=4:1, then 1:1). The eluate was concentrated under a reduced pressure, and the resulting solids were washed with heptane containing a small amount of ethyl acetate to obtain the titled compound (11 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two
Quantity
19 g
Type
reactant
Reaction Step Three
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Quantity
290 mL
Type
reactant
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Name
copper(I) iodide
Quantity
3.3 g
Type
catalyst
Reaction Step Five
Quantity
9.8 g
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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